

An In-depth Technical Guide to Sulconazole Nitrate: Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: *Sulconazole Nitrate*

Cat. No.: *B000542*

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Abstract

Sulconazole nitrate is a synthetic broad-spectrum antifungal agent belonging to the imidazole class. It is utilized topically for the treatment of superficial fungal infections of the skin, such as tinea corporis, tinea cruris, and tinea versicolor. Its therapeutic effect is derived from the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the analysis and formulation of **sulconazole nitrate**, intended to serve as a valuable resource for professionals in the field of drug development and mycological research.

Molecular Structure and Identification

Sulconazole nitrate is the mononitrate salt of sulconazole. It is a racemic mixture of (\pm)-1-[2,4-Dichloro- β -[(p-chlorobenzyl)thio]phenethyl]imidazole.[1] The presence of a chiral center results in two enantiomers, though the racemic form is used clinically.

Identifier	Value
Chemical Name	(±)-1-[2,4-Dichloro-β-[(p-chlorobenzyl)thio]phenethyl]imidazole mononitrate[1][2]
CAS Number	61318-91-0[2]
Molecular Formula	C ₁₈ H ₁₅ Cl ₃ N ₂ S · HNO ₃ [3]
Molecular Weight	460.77 g/mol [1][2][4]
IUPAC Name	1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid[2]
SMILES	C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.--INVALID-LINK--(O)[O-][2]
InChIKey	CRKGMGQUHDNAPB-UHFFFAOYSA-N[2]

Physicochemical Properties

Sulconazole nitrate is a white to off-white crystalline powder.[1][2][4] Its lipophilic nature is a key characteristic for its use in topical formulations designed to penetrate the stratum corneum.[5]

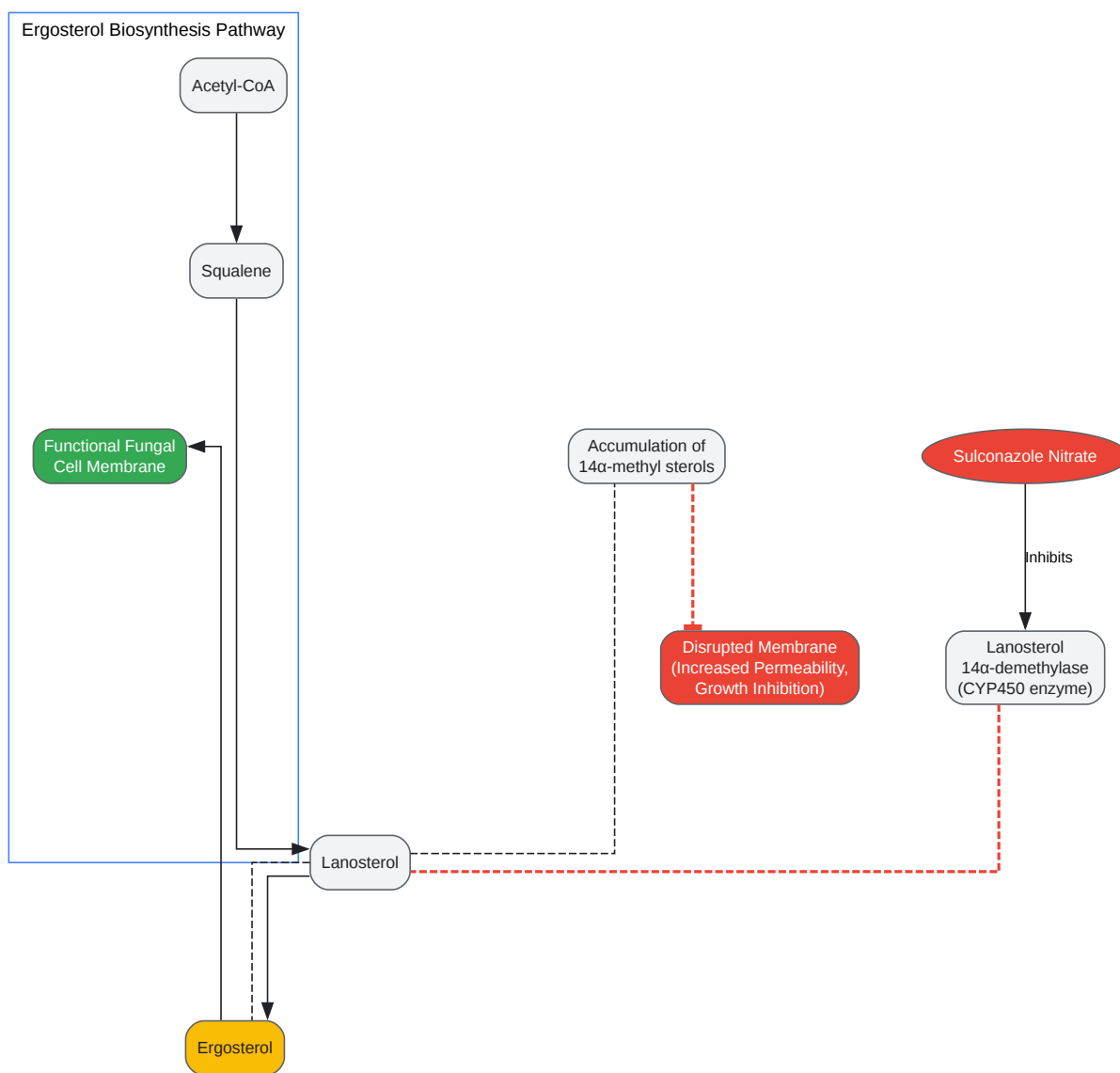
Property	Value	Reference
Physical Appearance	White to off-white crystalline powder	[1][2][4]
Melting Point	Approximately 130-132°C	[1][6]
Solubility	Freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; very slightly soluble in water. Soluble in DMSO (~25 mg/mL) and DMF (~25 mg/mL).	[1][6][7]
pKa	6.78 (strong base)	[6]
LogP	6.06	[6]

Mechanism of Action

Sulconazole, like other imidazole antifungals, disrupts the integrity of the fungal cell membrane by inhibiting the synthesis of ergosterol.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary target of sulconazole is the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase.[8][9] This enzyme is crucial for the conversion of lanosterol to ergosterol. By binding to the heme iron of the enzyme, sulconazole blocks this demethylation step.[8] This leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14 α -methylated sterols within the fungal cell membrane.[2][9] The altered membrane composition increases permeability and disrupts the function of membrane-bound enzymes, ultimately leading to the inhibition of fungal growth (fungistatic effect) and, at higher concentrations, cell death (fungicidal effect).[8][10]



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Caption: Mechanism of action of **sulconazole nitrate**.

Antifungal Spectrum

Sulconazole nitrate exhibits broad-spectrum activity against common pathogenic dermatophytes and yeasts.[\[1\]](#)[\[11\]](#)

Organism	Activity	Reference
Trichophyton rubrum	Active	[1] [11]
Trichophyton mentagrophytes	Active	[1] [11]
Epidermophyton floccosum	Active	[1] [11]
Microsporum canis	Active	[1] [11]
Malassezia furfur (Tinea versicolor)	Active	[1] [11]
Candida albicans	Active in vitro	[1] [11]
Certain Gram-positive bacteria	Active in vitro	[1]

Pharmacokinetics

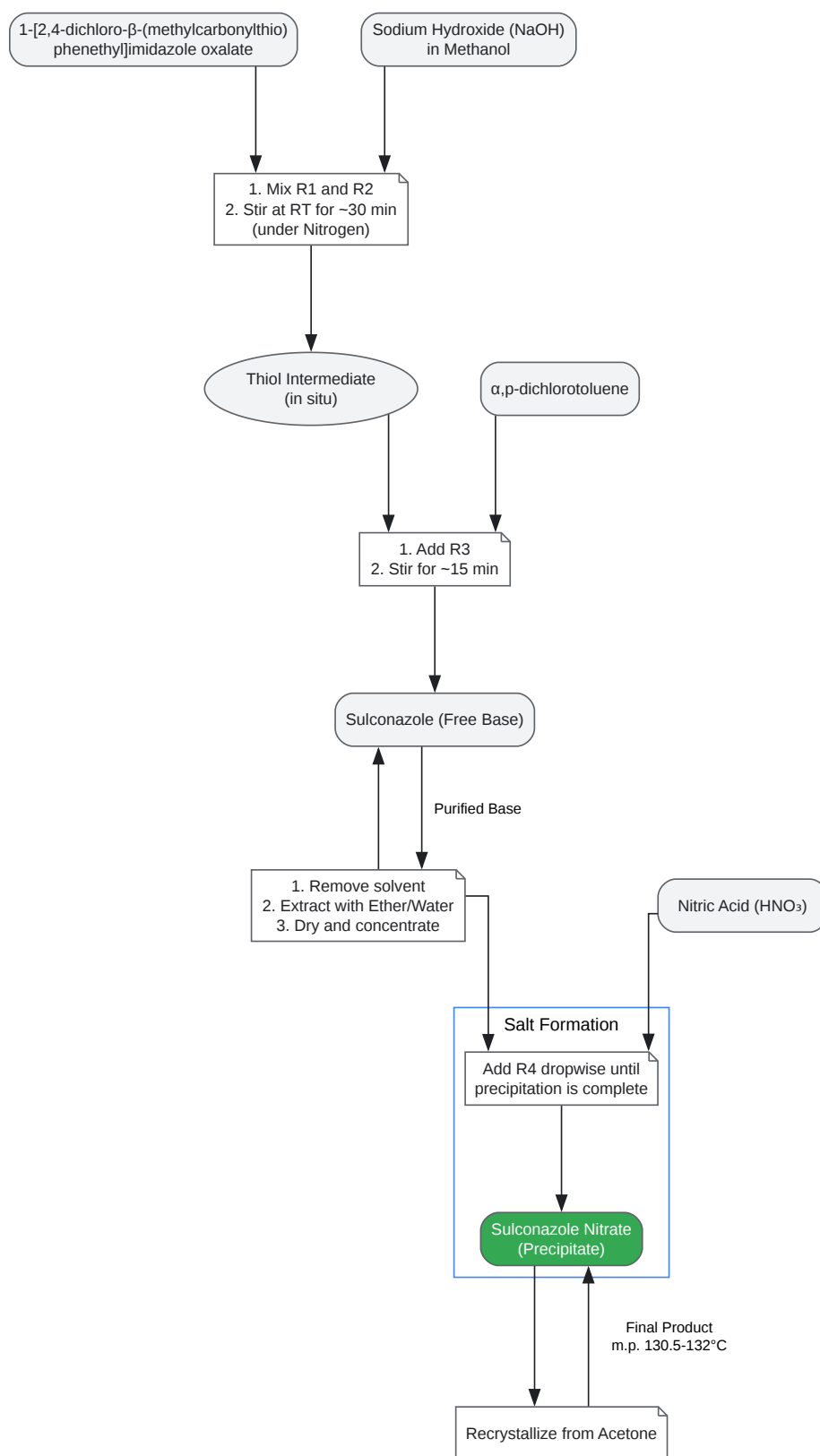
Following topical application, **sulconazole nitrate** penetrates the stratum corneum but systemic absorption is low.

Parameter	Finding	Study Details	Reference
Percutaneous Absorption	8.7% - 11.3% of the applied dose	1% cream formulation applied to human abdominal skin.	[12]
Skin Retention	High affinity for the stratum corneum, where it remains in large quantities for over 48 hours.	Study in hairless rats.	[13]
Systemic Elimination	Systemically absorbed drug is excreted in urine (approx. 6.7%) and feces (approx. 2.0%).	Human study with topical application.	[12][14]

Experimental Protocols

Synthesis of Sulconazole Nitrate

The synthesis can be achieved via the reaction of 1-[2,4-dichloro- β -(methylcarbonylthio)phenethyl]imidazole oxalate with α ,p-dichlorotoluene, followed by precipitation of the nitrate salt.



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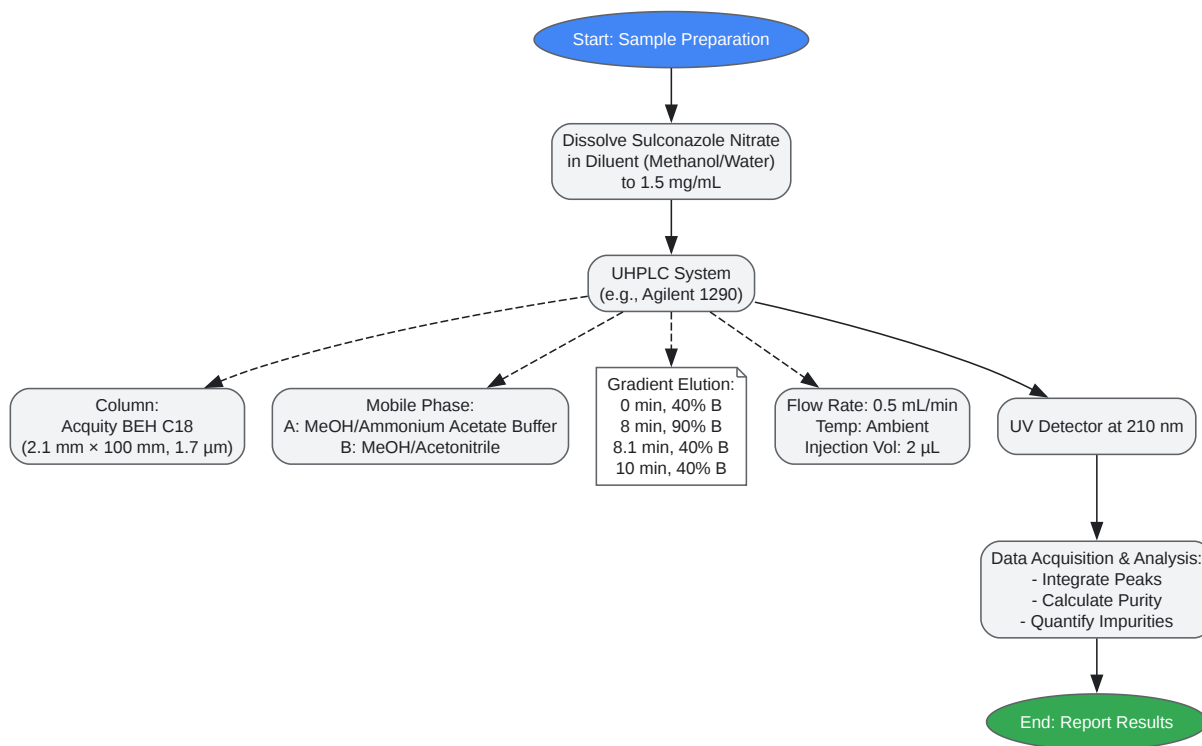
Caption: Synthesis workflow for **sulconazole nitrate**.

Methodology:

- A solution of sodium hydroxide in methanol is prepared under a nitrogen atmosphere.
 - 1-[2,4-dichloro- β -(methylcarbonylthio)phenethyl]imidazole oxalate is added and the mixture is stirred at room temperature for approximately 30 minutes to generate the thiol intermediate.
 - α ,p-dichlorotoluene is added, and the solution is stirred for an additional 15 minutes.
 - The solvent is removed under reduced pressure.
 - The residue is partitioned between ether and water. The ether extract is washed, dried, and concentrated.
 - Nitric acid is added dropwise to the concentrated ether solution until the precipitation of the nitrate salt is complete.
 - The resulting **sulconazole nitrate** is recrystallized from acetone to yield the final product.
- [10]

UHPLC Method for Assay and Impurity Profiling

A validated Ultra-High-Performance Liquid Chromatography (UHPLC) method is essential for determining the purity of **sulconazole nitrate** and quantifying related substances, such as its primary oxidative degradant, sulconazole sulfoxide.



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Caption: Experimental workflow for UHPLC analysis.

Methodology:

- Instrumentation: Agilent Infinity 1290 UHPLC system or equivalent.[10]
- Column: Waters Acquity BEH C18 (2.1 mm x 100 mm, 1.7 μm).[10]

- Mobile Phase A: Methanol and 0.1 mM Ammonium Acetate Buffer (pH 5.0) (20:80, v/v).[10]
- Mobile Phase B: Methanol and Acetonitrile (40:60, v/v).[10]
- Gradient Program: 0 min, 40% B; 8 min, 90% B; 8.1 min, 40% B; 10 min, 40% B.[10]
- Flow Rate: 0.5 mL/min.[10]
- Temperature: Ambient.[10]
- Detection: UV at 210 nm.[10]
- Injection Volume: 2 μ L.[10]
- Sample Preparation: Dissolve the sample in a diluent of methanol and water (60:40, v/v) to a final concentration of approximately 1.5 mg/mL.[10]

In Vitro Antifungal Susceptibility Testing

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 (for yeasts) and M38 (for filamentous fungi), is the reference method for determining the Minimum Inhibitory Concentration (MIC).

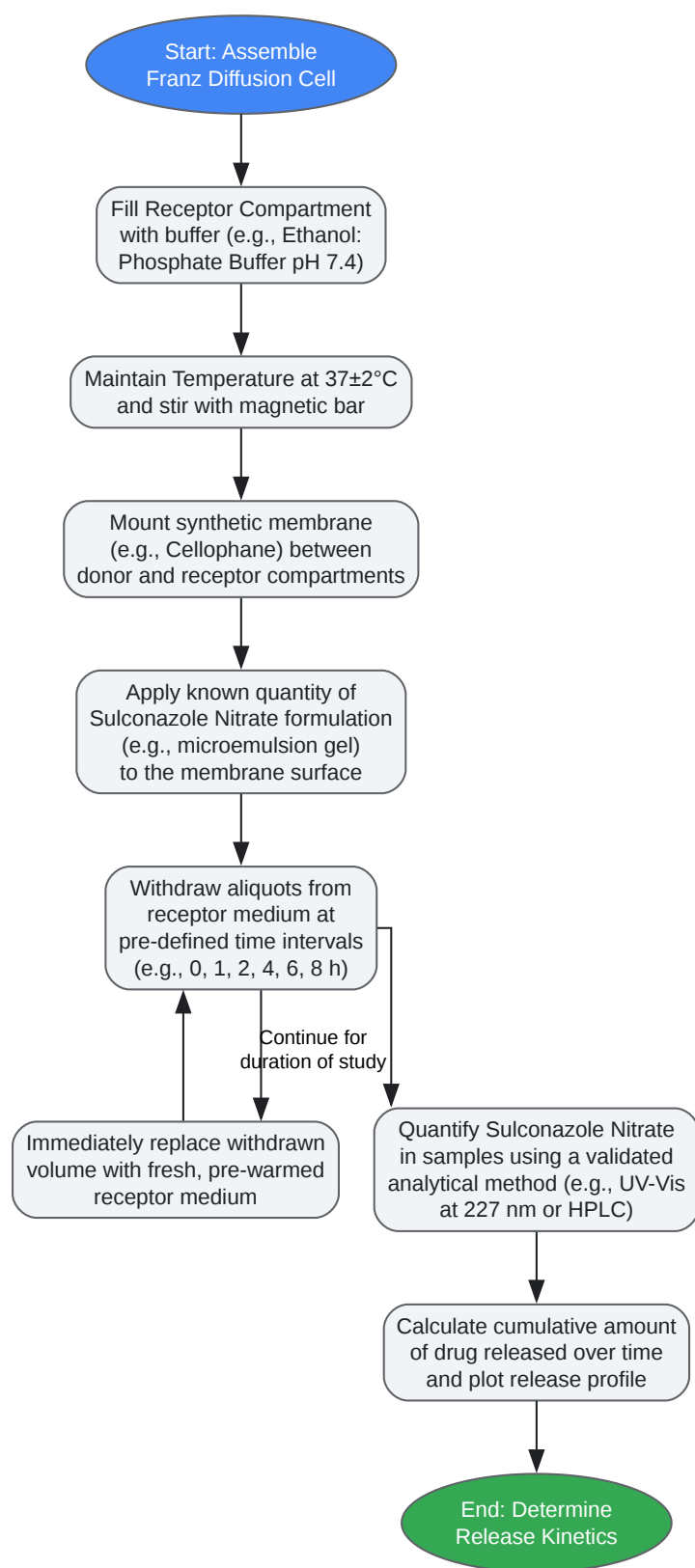
Methodology:

- Antifungal Preparation: Prepare a stock solution of **sulconazole nitrate** in DMSO. Perform serial twofold dilutions in RPMI 1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculum Preparation: Grow the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve the final standardized inoculum density ($0.5-2.5 \times 10^3$ CFU/mL for yeasts).[1]
- Inoculation: Inoculate each well of the microtiter plate with the standardized fungal suspension. Include a drug-free well as a growth control.

- Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for *Candida* spp. and up to 7 days for slower-growing dermatophytes.[\[1\]](#)[\[4\]](#)[\[15\]](#)
- MIC Determination: The MIC is determined visually as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically $\geq 50\%$ or $\geq 80\%$ for azoles) compared to the growth control.[\[14\]](#)[\[16\]](#)

In Vitro Drug Release from Topical Formulations

The Franz diffusion cell system is a standard method for evaluating the release and permeation of drugs from semi-solid topical formulations.



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Caption: Workflow for *in vitro* drug release testing.

Methodology:

- Apparatus: Vertical Franz diffusion cell.
- Receptor Medium: A medium in which the drug is soluble, for example, a mixture of ethanol and phosphate buffer pH 7.4 (2:3), maintained at $37\pm 2^{\circ}\text{C}$ and continuously stirred.^[1]
- Membrane: An artificial semipermeable membrane (e.g., Cellophane) is mounted between the donor and receptor compartments.^[1]
- Application: A precise amount of the **sulconazole nitrate** formulation is applied to the surface of the membrane in the donor compartment.
- Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment for analysis. The withdrawn volume is immediately replaced with fresh receptor medium to maintain sink conditions.
- Quantification: The concentration of **sulconazole nitrate** in the collected samples is determined using a validated analytical method, such as UV-Vis spectrophotometry ($\lambda_{\text{max}} \sim 227 \text{ nm}$) or HPLC.
- Data Analysis: The cumulative amount of drug released per unit area is plotted against time to determine the release profile and kinetics.

Conclusion

Sulconazole nitrate remains a relevant and effective agent for the topical treatment of common dermatophytoses. A thorough understanding of its molecular structure, physicochemical characteristics, and mechanism of action is fundamental for the development of optimized and stable topical formulations. The experimental protocols detailed in this guide for synthesis, analysis, and in vitro performance testing provide a framework for researchers and drug development professionals to effectively work with this important antifungal compound. Continued research, particularly in novel drug delivery systems, may further enhance its therapeutic efficacy and patient compliance.

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